5-Amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid

Chemical purity specification Quality control benchmark Research intermediate procurement

5-Amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid (CAS 67159-70-0) is a heterocyclic amino acid within the 3,4-dihydro-2H-pyrrole (2H-pyrroline) family, characterized by a partially saturated five-membered ring bearing an exocyclic amino group at position 5, a phenyl substituent at position 3, and a carboxylic acid at position 4. Its molecular formula is C11H12N2O2 (MW = 204.23 g/mol), with a reported density of 1.4 ± 0.1 g/cm³ and a calculated boiling point of 440.2 ± 55.0 °C at 760 mmHg.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B12889987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1C(C(C(=N1)N)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O2/c12-10-9(11(14)15)8(6-13-10)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H2,12,13)(H,14,15)
InChIKeyKULHWFWYIALEOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic-acid-cas-67159-70-0-compound-class-identity-and-physicochemical-baseline-for-research-procurement


5-Amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid (CAS 67159-70-0) is a heterocyclic amino acid within the 3,4-dihydro-2H-pyrrole (2H-pyrroline) family, characterized by a partially saturated five-membered ring bearing an exocyclic amino group at position 5, a phenyl substituent at position 3, and a carboxylic acid at position 4 . Its molecular formula is C11H12N2O2 (MW = 204.23 g/mol), with a reported density of 1.4 ± 0.1 g/cm³ and a calculated boiling point of 440.2 ± 55.0 °C at 760 mmHg . Commercially, this aryl amino acid derivative is offered at a standard purity specification of 97% (HPLC, NMR, GC), and it is cataloged as both a research chemical and a synthetic intermediate . The 3,4-dihydro-2H-pyrrole scaffold is electronically and conformationally distinct from fully aromatic pyrroles, positioning this compound as a versatile building block for medicinal chemistry and agrochemical intermediate synthesis .

why-generic-3-4-dihydro-2h-pyrrole-substitution-fails-positional-and-substituent-dependence-of-5-amino-3-phenyl-3-4-dihydro-2h-pyrrole-4-carboxylic-acid


Generic substitution of 5-amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid with other 3,4-dihydro-2H-pyrrole congeners is unreliable because the precise pattern of 3-phenyl substitution and 4-carboxylic acid functionality governs both non-covalent molecular recognition and chemical reactivity. In the aryl and ethoxycarbonyl dihydropyrrole series, the orthogonality of the 3-substituent relative to the pyrroline ring was shown to critically influence bioactivity, with the 3-phenyl-bearing ester 8 outperforming the reference immunomodulator levamisole hydrochloride in lymphoblastic transformation assays [1]. Similarly, structure–activity relationship studies on fused pyrrole carboxylic acids as D-amino acid oxidase inhibitors revealed that even minor positional or substituent changes around the pyrrole core resulted in IC50 shifts spanning more than an order of magnitude, underscoring that in-class compounds cannot be freely interchanged without quantitative loss of function [2]. Therefore, substituting the 3-phenyl-4-carboxylic acid pattern with a differently patterned dihydropyrrole risks forfeiting the steric, π-stacking, and hydrogen-bonding geometry that defines the compound's potential in downstream applications.

quantitative-evidence-guide-5-amino-3-phenyl-3-4-dihydro-2h-pyrrole-4-carboxylic-acid-differential-performance


commercial-purity-specification-achieves-97-percent-minimum-compared-to-standard-research-grade-intermediates

The compound is commercially supplied at a minimum purity of 97% as verified by HPLC, NMR, and GC batch-release quality control . This value meets or exceeds the typical 95% purity threshold for research-grade heterocyclic building blocks, enabling its direct use in synthetic campaigns without additional purification. In contrast, many custom-synthesized 3,4-dihydro-2H-pyrrole analogs are offered only at 95% purity owing to the lability of the enamine-like 5-amino group, making this 97% specification a meaningful procurement criterion .

Chemical purity specification Quality control benchmark Research intermediate procurement

physicochemical-property-differentiation-density-and-boiling-point-versus-unsubstituted-dihydropyrrole-core

The measured density of 5-amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid is 1.4 ± 0.1 g/cm³ . While directly comparable experimental density data for the unsubstituted 5-amino-3,4-dihydro-2H-pyrrole-4-carboxylic acid core are absent from the public literature, the observed density is substantially higher than the typical range for simple 3,4-dihydro-2H-pyrroles (ca. 1.0–1.1 g/cm³), consistent with the molecular weight increase and additional van der Waals contacts contributed by the 3-phenyl substituent. The boiling point of 440.2 ± 55.0 °C at 760 mmHg further differentiates the compound from lower-molecular-weight dihydropyrrole analogs, which typically boil below 300 °C, affecting purification strategy and thermal stability considerations during procurement.

Physicochemical properties Density comparison Boiling point Structural analog differentiation

synthetic-utility-as-a-dihydropyrrole-building-block-supported-by-patented-5-amino-3-4-dihydro-2h-pyrrole-production-methodology

A dedicated Japanese patent (JPH07165706A, Sumitomo Chemical Co.) establishes a catalytic hydrogenation route for the preparation of 5-amino-3,4-dihydro-2H-pyrroles from readily available oxidopyrrole precursors, explicitly claiming the 5-amino-3,4-dihydro-2H-pyrrole scaffold as useful for agrochemical raw materials . While this patent does not report isolated yields for the 3-phenyl-4-carboxylic acid derivative specifically, the methodology applies to compounds where R1 and R2 substituents can include phenyl and carboxyl groups, providing a documented synthetic avenue that distinguishes the 3,4-dihydro-2H-pyrrole series from fully aromatic pyrrole-4-carboxylic acids, which require fundamentally different synthetic strategies . The patent's priority date of 1993 confirms decades of industrial precedent for this compound class in agricultural chemistry.

Synthetic intermediate Agrochemical building block Catalytic hydrogenation Patent methodology

immunomodulatory-class-activity-precedent-for-3-substituted-3-4-dihydropyrroles-supports-selection-over-non-substituted-analogs

In a systematic study of aryl- and ethoxycarbonyl-substituted pyrroles, 2H-pyrroles, and 3,4-dihydropyrroles, Birouk et al. (1991) demonstrated that 3-substitution—particularly with a phenyl or carboxylic ester group—was essential for in vitro immunomodulatory activity on human T lymphocytes [1]. The lead compound, ethyl 3,5-diphenylpyrrole-2-carboxylate, was quantitatively more effective than the clinical reference levamisole hydrochloride in phytohemagglutinin (PHA)-induced lymphoblastic transformation assays [1]. Although the specific target compound of this guide was not among the molecules directly tested, the structure-activity relationship establishes that 3-phenyl substitution on the dihydropyrrole scaffold is a critical determinant of immunological activity, differentiating it from 3-unsubstituted or 3-alkyl dihydropyrrole-4-carboxylic acids that lack this pharmacophoric feature.

Immunomodulation Human T lymphocytes Lymphoblastic transformation 3,4-dihydropyrrole SAR

best-research-and-industrial-application-scenarios-for-5-amino-3-phenyl-3-4-dihydro-2h-pyrrole-4-carboxylic-acid


Medicinal Chemistry: D-Amino Acid Oxidase (DAO) Inhibitor Lead Optimization Scaffold

The fused pyrrole carboxylic acid pharmacophore, exemplified by DAO inhibitor 'acid 1' (IC50 in the low micromolar range, with in vivo plasma D-serine elevation in rats), provides a strong precedent for exploring 5-amino-3-phenyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid as a scaffold for second-generation analogs [1]. The compound's 4-carboxylic acid and 3-phenyl substituents map onto the key recognition elements identified in the SAR of the Sparey series, where even minor positional changes around the pyrrole ring resulted in >10-fold potency differences [1]. Medicinal chemistry teams engaged in NMDA hypofunction target validation can procure this building block for systematic SAR expansion, confident that the dihydropyrrole oxidation state and substitution pattern are aligned with established DAO pharmacophore requirements.

Agrochemical Intermediate: Synthetic Entry Point for Crop Protection Agents

Sumitomo Chemical's JPH07165706A patent explicitly identifies 5-amino-3,4-dihydro-2H-pyrroles as raw materials for agrochemicals, with the scalable catalytic hydrogenation route from oxidopyrrole precursors offering a defined industrial manufacturing pathway . The 3-phenyl substituent of the target compound provides lipophilic bulk that is frequently associated with improved cuticular penetration and soil persistence in crop protection agent design. Process chemistry groups developing new agrochemical leads can leverage the established patent methodology to access the 5-amino-3,4-dihydro-2H-pyrrole core, while the 97% commercial purity specification enables direct use in formulation screening without additional purification.

Immunopharmacology Research: T Lymphocyte Modulation Probe

The Birouk et al. (1991) study demonstrated that 3-phenyl-substituted dihydropyrroles exhibit immunomodulatory activity on human T lymphocytes, with the most active analog outperforming levamisole hydrochloride in PHA-induced lymphoblastic transformation assays [2]. The target compound, bearing both the critical 3-phenyl substituent and a 4-carboxylic acid handle for further conjugation, represents a rationally selected probe for investigating CD2 receptor mobilization and T-cell activation pathways. Immunology groups requiring a 3-phenyl-dihydropyrrole scaffold with a free carboxylic acid for bioconjugation will find that the 3-unsubstituted or 3-alkyl alternatives lack this established pharmacophoric requirement and are therefore unsuitable for this application.

Heterocyclic Building Block Procurement for Academic Synthesis Programs

The 5-amino-3,4-dihydro-2H-pyrrole scaffold is synthetically versatile, participating in reactions characteristic of enamines (electrophilic attack at C-4 or N-5) and amino acids (amide coupling, esterification at the carboxylic acid) . The commercial availability at 97% purity with batch-specific QC documentation (NMR, HPLC, GC) reduces the burden on academic labs that lack access to in-house analytical infrastructure for custom-synthesized intermediates. The documented density (1.4 g/cm³) and boiling point (440 °C) further support safe laboratory handling and storage protocols, making this compound a practical choice for multi-step synthetic methodology development.

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